molecular formula C19H15ClFN5O3S B2413104 N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 888432-89-1

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

カタログ番号: B2413104
CAS番号: 888432-89-1
分子量: 447.87
InChIキー: LGYQBVKMEVULKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a chemical compound for research use. This product is intended for research applications and is strictly labeled "For Research Use Only," meaning it is not intended for diagnostic or therapeutic procedures in humans. Researchers can utilize this compound in various biochemical and pharmacological studies. The structural core of this molecule features a dihydropyrimidine scaffold, a motif present in compounds with a range of biological activities . The molecular formula is C19H15ClFN5O3S. For a detailed structural view, researchers can refer to the provided SMILES code, which allows for computational analysis and modeling. This product is shipped with cold-chain transportation to ensure stability. Please inquire for current stock availability and pricing.

特性

IUPAC Name

N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN5O3S/c20-11-7-5-10(6-8-11)17(28)24-15-16(22)25-19(26-18(15)29)30-9-14(27)23-13-4-2-1-3-12(13)21/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYQBVKMEVULKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C20H18FN5O3S
  • Molecular Weight: 427.5 g/mol
  • CAS Number: 888423-41-4

The compound features a pyrimidine core substituted with various functional groups, including a fluorophenyl moiety and a chlorobenzamide group, which may contribute to its biological activities.

Research indicates that compounds similar to N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide often interact with multiple biological pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have shown inhibitory effects on various enzymes, including histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
  • Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to neurotransmission and cell growth.
  • Cell Cycle Regulation: Preliminary studies suggest that it could induce cell cycle arrest and apoptosis in cancer cell lines by modulating histone acetylation levels .

Anticancer Potential

Several studies have focused on the anticancer properties of compounds related to N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide:

StudyFindings
In vitro studies Demonstrated significant cytotoxicity against various cancer cell lines, including SKM-1 (myelodysplastic syndrome) .
Mechanism Induced G1 phase arrest and apoptosis through HDAC inhibition, leading to increased acetylation of histones .
In vivo studies Showed promising antitumor activity in xenograft models with favorable pharmacokinetic profiles .

Neuropharmacological Effects

Preliminary findings suggest that similar compounds may exhibit neuropharmacological effects, potentially influencing serotonin receptor pathways. This could lead to applications in treating psychiatric disorders .

Case Studies

  • Case Study: HDAC Inhibition
    • A compound structurally similar to N-(4-amino...) was tested for HDAC inhibition.
    • Results indicated a potent inhibitory effect on class I HDAC isoforms, leading to enhanced apoptosis in cancer cells.
  • Case Study: Antipsychotic Activity
    • In models of amphetamine-induced hyperactivity, related compounds demonstrated significant antipsychotic-like activity, suggesting potential for treating mood disorders .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction intermediates be optimized?

Answer:
The compound’s synthesis likely involves sequential functionalization of the pyrimidine core. A general approach includes:

  • Step 1: Formation of the pyrimidinone scaffold via cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions.
  • Step 2: Introduction of the thioether moiety using a nucleophilic substitution reaction between a 2-fluorophenylglycine-derived thiol and a halogenated pyrimidine intermediate.
  • Step 3: Coupling of the 4-chlorobenzamide group via amide bond formation, typically using carbodiimide coupling agents (e.g., EDC/HOBt).

Optimization Tips:

  • Monitor reaction progress with HPLC to isolate intermediates and minimize side products.
  • Adjust solvent polarity (e.g., DMF vs. THF) to enhance yields in nucleophilic substitutions .

Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?

Answer:

  • Spectroscopy:
    • 1H/13C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic and amide protons.
    • IR Spectroscopy: Confirm carbonyl (C=O) and thioether (C-S) functional groups (stretching at ~1650–1700 cm⁻¹ and ~600–700 cm⁻¹, respectively).
  • Crystallography:
    • Use SHELX or WinGX for single-crystal X-ray refinement. Key parameters include hydrogen bonding (N–H⋯O/N) and dihedral angles between pyrimidine and substituent planes .

Advanced: How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved for this compound?

Answer:

  • Twinning: Apply the HKLF5 format in SHELXL to refine twinned data. Use the TWIN and BASF commands to model twin laws.
  • Disordered Moieties:
    • Split atoms into multiple positions with occupancy constraints.
    • Validate refinement using R1 and wR2 residuals; ensure Δρmax/Δρmin < 0.5 eÅ⁻³.
  • Validation Tools: Cross-check with PLATON (ADDSYM) to detect missed symmetry .

Advanced: What computational strategies predict the compound’s reactivity and interaction with biological targets?

Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring.
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial PPTases). Key residues for hydrogen bonding include Ser/Thr side chains.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Biological Activity: How should researchers design assays to evaluate antimicrobial potential?

Answer:

  • MIC Determination:
    • Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO < 1% v/v).
  • Mechanistic Studies:
    • Perform time-kill assays to distinguish bactericidal vs. bacteriostatic effects.
    • Quantify enzyme inhibition (e.g., PPTase activity via malachite green assay) .

Data Contradictions: How to address discrepancies in biological activity across studies?

Answer:

  • Source Analysis:
    • Compare assay conditions (pH, temperature, inoculum size).
    • Validate compound purity (>95% via HPLC) to rule out impurity-driven effects.
  • Resistance Testing: Screen for efflux pump overexpression (e.g., norA in S. aureus) using ethidium bromide accumulation assays .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Salt Formation: Screen with counterions (e.g., HCl, sodium) via solvent evaporation.
  • Nanoformulation: Use PLGA nanoparticles (size < 200 nm) prepared by nanoprecipitation.
  • Pharmacokinetics: Conduct IV/PO crossover studies in rodents to calculate AUC and half-life. Optimize dosing using compartmental modeling .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。